molecular formula C4H11NO3S B133843 1-Amino-2-methylpropane-1-sulfonic acid CAS No. 141044-68-0

1-Amino-2-methylpropane-1-sulfonic acid

Cat. No. B133843
M. Wt: 153.2 g/mol
InChI Key: INARFNQOWWSXLS-UHFFFAOYSA-N
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Description

1-Amino-2-methylpropane-1-sulfonic acid is a compound that falls within the category of aminosulfonic acids, which are known for their various applications in chemical synthesis and biological systems. Although the provided papers do not directly discuss 1-Amino-2-methylpropane-1-sulfonic acid, they do provide insights into the synthesis and applications of related sulfonic acid compounds. For instance, sulfonic acid-functionalized materials have been shown to act as catalysts in organic synthesis, indicating the potential utility of 1-Amino-2-methylpropane-1-sulfonic acid in similar contexts .

Synthesis Analysis

The synthesis of related sulfonic acid compounds involves techniques such as post-synthetic modification (PSM) to introduce sulfonic acid groups into pre-existing frameworks, as seen in the sulfonation of MIL-101(Cr) . Additionally, the synthesis of 1,1-aminopropanesulfonic acid, which shares a similar structure to the compound of interest, was achieved through the addition of ammonium bisulfite to propanal . This suggests that a similar approach could potentially be applied to synthesize 1-Amino-2-methylpropane-1-sulfonic acid.

Molecular Structure Analysis

While the papers do not directly address the molecular structure of 1-Amino-2-methylpropane-1-sulfonic acid, they do discuss the structures of other sulfonic acid-related compounds. For example, the crystal and molecular structures of various sulfur-nitrogen compounds have been reported, highlighting the importance of electron delocalization and bond lengths in understanding the properties of these molecules . Such insights are valuable for predicting the behavior of 1-Amino-2-methylpropane-1-sulfonic acid at the molecular level.

Chemical Reactions Analysis

Sulfonic acid-functionalized compounds are known to facilitate a variety of chemical reactions. For instance, they have been used as heterogeneous catalysts in the synthesis of 2-amino-4H-chromenes and as homogeneous catalysts in the synthesis of α-aminophosphonates . These examples demonstrate the reactivity of sulfonic acid groups and suggest that 1-Amino-2-methylpropane-1-sulfonic acid could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonic acid compounds are influenced by their functional groups and molecular structure. The papers describe the use of techniques such as powder X-ray diffraction, N2 sorption, and FT-IR to characterize these properties . Additionally, the microbiological testing of 1,1-aminopropanesulfonic acid provides evidence of its biological activity, which could be relevant for understanding the properties of 1-Amino-2-methylpropane-1-sulfonic acid .

Scientific Research Applications

Environment-friendly Electrolytes

Sulfamic acid, with similarities to 1-Amino-2-methylpropane-1-sulfonic acid in structure and use, serves as an alternative electrolyte for industrial cleaning, offering a less toxic and environmentally friendly option for metal surface treatment. Its applications extend to corrosion inhibition, where organic compounds act as effective adsorbents on metallic surfaces, preventing corrosive damage. This showcases the potential of aminosulfonic acids in eco-friendly industrial processes (Verma & Quraishi, 2022).

Analytical and Pharmaceutical Applications

The analysis and control of sulfonic acids and their derivatives, including alkyl esters of sulfonic acids, are critical in pharmaceutical research. These compounds play significant roles in drug development, acting as counter-ions in acid-addition salts or as reagents and catalysts. The evolution of analytical methodologies for these substances reflects their importance in ensuring the safety and efficacy of new pharmaceuticals (Elder, Teasdale, & Lipczynski, 2008).

Environmental Degradation Studies

A review focused on the environmental degradation of polyfluoroalkyl chemicals highlights the transformation of these substances into perfluorocarboxylic and sulfonic acids through microbial and abiotic processes. This research underscores the importance of understanding the biodegradability and environmental fate of sulfonic acid derivatives, relevant to assessing the impact of industrial chemicals and their breakdown products (Liu & Avendaño, 2013).

Antioxidant Capacity Assays

The ABTS/PP Decolorization Assay, used to measure antioxidant capacity, involves sulfonic acid derivatives like the ABTS radical cation. This method, critical for evaluating antioxidant activities in various samples, showcases the role of sulfonic acid compounds in analytical chemistry and their contribution to understanding the antioxidant properties of natural and synthetic substances (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety And Hazards

1-Amino-2-methylpropane-1-sulfonic acid is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage .

properties

IUPAC Name

1-amino-2-methylpropane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INARFNQOWWSXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylpropane-1-sulfonic acid

CAS RN

2627-39-6, 141044-68-0
Record name 1-Amino-2-methyl-1-propanesulfonic acid
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Record name 1-amino-2-methylpropane-1-sulfonic acid
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